Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate typically involves the bromination of 6-methyl-1-benzothiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The esterification step can be achieved using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 7-amino-6-methyl-1-benzothiophene-2-carboxylate.
Oxidation: Formation of 7-bromo-6-methyl-1-benzothiophene-2-sulfoxide.
Reduction: Formation of 7-bromo-6-methyl-1-benzothiophene-2-methanol.
Scientific Research Applications
Methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes . Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H9BrO2S |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3 |
InChI Key |
RIQOUQPMUJAEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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